molecular formula C15H19N3O2 B8026677 3-(azepan-1-ylmethyl)-5-nitro-1H-indole CAS No. 101831-95-2

3-(azepan-1-ylmethyl)-5-nitro-1H-indole

Cat. No.: B8026677
CAS No.: 101831-95-2
M. Wt: 273.33 g/mol
InChI Key: ABHQIYOUVFNBEC-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylmethyl)-5-nitro-1H-indole (CAS 101831-95-2) is a nitrogen-rich heterocyclic compound with a molecular formula of C 15 H 19 N 3 O 2 and a molecular weight of 273.33 g/mol . This chemical is part of the 5-nitroindole scaffold, which has been identified as a key pharmacophore in the development of ligands that target non-canonical DNA secondary structures known as G-quadruplexes (G4) . This compound is offered for research applications, particularly in the field of oncology and chemical biology. Its primary research value lies in its interaction with G-quadruplex DNA found in the promoter region of the c-Myc oncogene . Stabilizing this specific G-quadruplex structure can lead to the transcriptional silencing of the c-Myc gene, which is overexpressed in a wide range of solid tumors, including gastrointestinal, ovarian, and breast cancers . Studies on related pyrrolidine-substituted 5-nitroindole derivatives have shown that such compounds can bind to the c-Myc G4 in a 2:1 stoichiometry, downregulate c-Myc expression at both the transcriptional and translational levels, and induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells . Furthermore, these compounds have been observed to increase intracellular reactive oxygen species (ROS), contributing to their antiproliferative effects . The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities and presence in many bioactive molecules . This makes this compound a valuable building block for exploring novel therapeutic agents and studying complex biological mechanisms. This product is intended For Research Use Only and is not for human, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azepan-1-ylmethyl)-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-18(20)13-5-6-15-14(9-13)12(10-16-15)11-17-7-3-1-2-4-8-17/h5-6,9-10,16H,1-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHQIYOUVFNBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144231
Record name Indole, 3-(hexahydro-1H-azepin-1-yl)methyl-5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101831-95-2
Record name Indole, 3-(hexahydro-1H-azepin-1-yl)methyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 3-(hexahydro-1H-azepin-1-yl)methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations for 3 Azepan 1 Ylmethyl 5 Nitro 1h Indole and Analogues

Strategies for Indole (B1671886) Nucleus Construction and Functionalization

The indole scaffold is a cornerstone in heterocyclic chemistry, and its synthesis has been the subject of extensive research for over a century. The preparation of the 5-nitro-1H-indole precursor is the foundational step toward the target molecule.

Classical and Modern Indole Synthesis Approaches

The synthesis of the indole nucleus can be achieved through numerous named reactions, each with distinct advantages and limitations, particularly concerning substrate scope and functional group tolerance. researchgate.net Classical methods like the Fischer, Madelung, and Reissert syntheses remain relevant, while modern techniques often leverage transition-metal catalysis to improve efficiency and versatility. researchgate.netnih.govbhu.ac.in

Several classical methods are particularly well-suited for preparing nitro-substituted indoles because they often start with nitro-aromatic compounds. rsc.orgrsc.org

Leimgruber-Batcho Indole Synthesis: This is one of the most versatile and widely used methods for indole synthesis, especially in the pharmaceutical industry. It begins with a nitrotoluene derivative, which is reacted with an amine and an orthoformate to form an enamine, followed by reductive cyclization (e.g., using Raney Nickel or Pd/C) to yield the indole. rsc.orgrsc.org Its ability to utilize nitro-substituted precursors makes it highly suitable for creating the 5-nitroindole (B16589) core.

Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base. bhu.ac.inrsc.org The resulting pyruvate (B1213749) derivative is then reductively cyclized, typically with zinc in acetic acid, to form the indole-2-carboxylic acid, which can be subsequently decarboxylated. rsc.org

Fischer Indole Synthesis: While being one of the oldest and most famous methods, the Fischer synthesis involves the acid-catalyzed cyclization of an arylhydrazone. nih.govbhu.ac.in To produce a 5-nitroindole, one would need to start with a (4-nitrophenyl)hydrazine. The harsh acidic conditions can sometimes be incompatible with sensitive functional groups. bhu.ac.in

Bartoli Indole Synthesis: This method is useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. nih.govrsc.org

Madelung Synthesis: Involving the high-temperature, base-catalyzed cyclization of an N-acylated-o-toluidine, the Madelung synthesis is generally limited to simple indoles due to its harsh conditions. nih.govbhu.ac.in

Modern approaches often focus on C-H activation and cross-coupling reactions, offering greater atom economy and milder conditions. researchgate.netumich.edu These methods can construct the indole ring from simpler precursors, such as anilines and alkynes, through palladium or copper catalysis. umich.eduorganic-chemistry.org

Table 1: Comparison of Key Indole Synthesis Methods for Nitro-Indole Preparation This table is interactive. You can sort and filter the data.

Synthesis Method Starting Materials Key Conditions Suitability for 5-Nitroindole

| Leimgruber-Batcho | o-Nitrotoluene derivative, dimethylformamide dimethyl acetal (B89532) (DMFDMA) | 1. Enamine formation 2. Reductive cyclization (e.g., Pd/C, H₂) | Excellent, directly uses nitro-precursors. rsc.orgrsc.org | | Reissert | o-Nitrotoluene, diethyl oxalate | 1. Base-catalyzed condensation (e.g., NaOEt) 2. Reductive cyclization (e.g., Zn/AcOH) | Excellent, starts with a nitro-aromatic. bhu.ac.inrsc.org | | Fischer | (4-Nitrophenyl)hydrazine, aldehyde/ketone | Acid catalyst (e.g., ZnCl₂, H₂SO₄, PPA) | Good, but harsh acidic conditions may be a limitation. nih.govbhu.ac.in | | Bartoli | o-Substituted nitroarene, vinyl Grignard reagent | Grignard reaction | Primarily for 7-substituted indoles. nih.govrsc.org |

Regioselective Functionalization of the Indole Ring at C-2, C-3, and N-1 Positions

Once the 5-nitroindole nucleus is formed, further functionalization may be required. The indole ring has multiple reactive sites, and controlling the regioselectivity of substitution is a key synthetic challenge. nih.gov

C-3 Functionalization: The C-3 position of indole is the most electron-rich and kinetically favored site for electrophilic substitution. bhu.ac.inchemtube3d.com Reactions such as alkylation, acylation, and the Mannich reaction typically occur at this position. bhu.ac.inias.ac.in For the synthesis of the title compound, the introduction of the azepan-1-ylmethyl group at C-3 is the crucial step.

N-1 Functionalization: The indole nitrogen is weakly acidic and can be deprotonated with a strong base (e.g., NaH) to form an indolide anion. bhu.ac.in This anion is a potent nucleophile that readily reacts with electrophiles (e.g., alkyl halides), leading to N-1 substitution. Aza-Michael additions to activated alkenes can also achieve N-1 functionalization. researchgate.net

C-2 Functionalization: Direct functionalization at the C-2 position is more challenging. It can often be achieved by first protecting the N-1 position with a directing group, which facilitates lithiation at C-2, followed by quenching with an electrophile. beilstein-journals.org Modern palladium-catalyzed C-H activation methods have also enabled the direct arylation and alkenylation of the C-2 position. beilstein-journals.orgacs.org

Visible-light-mediated organocatalysis has emerged as a modern strategy for achieving switchable regioselectivity between N-1 and C-3 arylation by tuning the reaction conditions. nih.gov

Table 2: Overview of Regioselective Indole Functionalization This table is interactive. You can sort and filter the data.

Position Reaction Type Typical Reagents/Conditions Notes

| C-3 | Electrophilic Substitution | Vilsmeier-Haack (POCl₃, DMF) Friedel-Crafts (Ac₂O, Lewis Acid) Mannich (CH₂O, Amine) | Most common and kinetically favored position for electrophiles. bhu.ac.inias.ac.in | | N-1 | Nucleophilic Substitution | NaH, then Alkyl Halide (e.g., CH₃I) | Requires deprotonation of the N-H proton. bhu.ac.in | | C-2 | Directed ortho-Metalation | 1. N-protection (e.g., with Piv) 2. n-BuLi 3. Electrophile | Requires N-protection to direct metalation. beilstein-journals.org | | C-2/C-3 | C-H Activation | Pd(OAc)₂, Ligand, Oxidant | Modern method for direct arylation/alkenylation. beilstein-journals.orgbohrium.com |

Incorporation of the Azepane Moiety

The defining structural feature of the title compound, aside from the nitro-indole core, is the 3-(azepan-1-ylmethyl) substituent. This group is typically installed using aminomethylation strategies.

Mannich Base Chemistry and Related Alkylation Strategies for Aminomethyl Linkers

The most direct and common method for synthesizing 3-(azepan-1-ylmethyl)-5-nitro-1H-indole is the Mannich reaction. nih.gov This is a three-component condensation involving the indole nucleus (acting as the active hydrogen compound), formaldehyde (B43269) (or a suitable equivalent), and a secondary amine, which in this case is azepane. nih.govresearchgate.netresearchgate.net

The mechanism proceeds through the initial formation of an iminium ion (Escrinier's salt analogue) from the reaction of azepane and formaldehyde. clockss.org The electron-rich C-3 position of the 5-nitroindole then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the final Mannich base product. chemtube3d.com The reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid. bhu.ac.in

The product of the Mannich reaction on indole with dimethylamine, known as gramine (B1672134), is a classic example and a versatile intermediate itself. bhu.ac.in The dimethylamino group of gramine can be displaced by various nucleophiles, providing an indirect route to other 3-substituted indoles. chemtube3d.com

Table 3: Mannich Reaction for the Synthesis of this compound This table is interactive. You can sort and filter the data.

Reactant 1 Reactant 2 Reactant 3 Solvent/Conditions Product
5-Nitro-1H-indole Formaldehyde (aq) Azepane Acetic Acid, Heat This compound

Approaches for Azepane Ring Formation and Derivatization

While azepane is often used as a readily available starting material, the synthesis of the seven-membered azepane ring itself is a topic of interest in heterocyclic chemistry. The construction of these medium-sized rings can be challenging due to unfavorable cyclization kinetics. nih.gov

Common strategies for azepane synthesis include:

Ring Expansion: Methods such as the Tiffeneau-Demjanov rearrangement can be used to expand a six-membered piperidine (B6355638) ring into a seven-membered azepane. rsc.org

Intramolecular Cyclization: The cyclization of linear precursors, such as haloamines or amino alcohols, is a primary route. For instance, a copper-catalyzed tandem amination/cyclization of functionalized allenynes with amines has been developed to produce substituted azepines. nih.gov

Reductive Amination: Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone can effectively form the azepane ring. nih.gov

These methods allow for the synthesis of not only the parent azepane but also a wide variety of substituted derivatives, which could be used to generate analogues of the title compound. nih.gov

Amide Coupling and Cyclization Reactions in Azepane-Indole Conjugation

An alternative to the direct Mannich reaction for linking the indole and azepane moieties involves amide bond formation followed by reduction. This multi-step approach offers flexibility for structural modification.

A typical sequence would be:

Synthesis of Indole-3-acetic acid: The 5-nitroindole core can be converted to 5-nitroindole-3-acetic acid.

Amide Coupling: The resulting carboxylic acid is activated (e.g., as an acid chloride or with coupling agents like EDC/HOBt) and reacted with azepane to form 2-(5-nitro-1H-indol-3-yl)-1-(azepan-1-yl)ethan-1-one.

Reduction: The amide carbonyl is then reduced to a methylene (B1212753) group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), yielding the final target molecule, this compound.

More advanced strategies involve intramolecular cyclization to form a fused ring system. For example, azepino[3,4-b]indoles have been synthesized in a one-step, four-component reaction, showcasing modern approaches to complex indole-azepane scaffolds. rsc.org

Introduction and Transformation of the Nitro Group at the 5-Position

The electronic properties of the indole nucleus are significantly modulated by the presence of a nitro group, a strong electron-withdrawing substituent. Its placement at the 5-position is a common strategy in the design of analogues of bioactive molecules like serotonin (B10506). The synthesis of the 5-nitroindole core and the subsequent reduction of the nitro group to a versatile amino functionality are fundamental steps in the creation of derivatives for further investigation.

Achieving regioselective nitration of the indole ring, particularly at the C5 position, is a significant synthetic challenge due to the electron-rich nature of the heterocycle, which can lead to multiple nitration products or oxidative decomposition. Research has focused on developing mild and selective conditions to favor C5 nitration.

One effective strategy involves the nitration of N-protected indolines, which are subsequently aromatized to the corresponding indole. An efficient and straightforward process utilizes ferric nitrate (B79036) as the nitrating reagent for N-protected indolines, proceeding under mild conditions with high efficiency to yield the C5-nitro product figshare.comresearchgate.net. Similarly, copper-catalyzed C-H nitration of indolines at room temperature using tert-butyl nitrite (B80452) as a nitro source also shows high regioselectivity for the C5 position researchgate.net.

Direct nitration of the indole ring can be complex and substrate-dependent. For instance, while nitration of 1,3-diacetylindole (B99430) in concentrated sulfuric acid can yield 3-acetyl-5-nitroindole, other substrates may favor nitration at different positions umn.edu. A more classical approach involves the use of sodium nitrate in sulfuric acid nih.gov. The Fischer indole synthesis, starting from p-nitrophenylhydrazones, also provides a reliable route to various 5-nitroindoles acs.org.

Table 1: Selected Nitration Strategies for Indole and Indoline Scaffolds

Reagent(s)SubstratePositionKey FeaturesCitations
Ferric Nitrate (Fe(NO₃)₃)N-Protected IndolineC5Mild conditions, high efficiency. figshare.comresearchgate.net
tert-Butyl Nitrite, Cu CatalystIndolineC5Room temperature, high regioselectivity. researchgate.net
NaNO₃, H₂SO₄Methyl 2-fluorophenylacetateC5 (on phenyl ring)Standard nitration conditions for precursors. nih.gov
Concentrated HNO₃1,3-DiacetylindoleC5Substrate-dependent regioselectivity. umn.edu

The 5-aminoindole (B14826) moiety is a critical intermediate, serving as a versatile precursor for the synthesis of a wide array of derivatives through reactions like N-acylation, alkylation, and diazotization. The reduction of the 5-nitro group must be efficient and compatible with the sensitive indole core.

Catalytic hydrogenation is a widely employed and effective method. The use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas is a standard procedure for the clean conversion of 5-nitroindoles to 5-aminoindoles nih.gov. This method was used, for example, to synthesize 1-methyl-1H-indol-5-amine from its nitro precursor nih.gov.

Chemical reducing agents also offer effective alternatives. Sodium hydrosulfite (sodium dithionite) has been reported as a particularly suitable reagent for the reduction of nitroindoles, often providing the desired aminoindoles cleanly where other reagents might result in complex mixtures acs.orgijrar.org. Another classical method involves the use of iron powder in the presence of an acid source, such as ammonium (B1175870) chloride, which is a cost-effective and reliable approach nih.gov. More recently, a copper complex has been shown to catalyze the reduction of nitro compounds using sodium borohydride (B1222165) (NaBH₄) in water, presenting a greener alternative chemicalbook.com. However, it has been noted that some 5-aminoindole derivatives can be unstable and susceptible to air oxidation nih.gov.

Table 2: Comparison of Reduction Methods for 5-Nitroindole Derivatives

Reagent(s)Key FeaturesCitations
Pd/C, H₂Standard, clean conversion. nih.gov
Sodium Hydrosulfite (Dithionite)Good selectivity, avoids mixtures. acs.orgijrar.org
Iron (Fe), NH₄ClCost-effective, classical method. nih.gov
Copper Complex, NaBH₄Green chemistry approach, performed in water. chemicalbook.com

Advanced Synthetic Methodologies and Process Optimization

To meet the demands of modern drug discovery, the synthesis of indole derivatives has evolved beyond classical methods. Advanced methodologies now focus on improving efficiency, sustainability, and the capacity for rapid library generation through green chemistry, novel catalytic systems, and automation.

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. For indole synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced efficiency tandfonline.comtandfonline.com. These methods are often more environmentally friendly than conventional heating researchgate.netingentaconnect.com.

Other green approaches that have been successfully applied to the synthesis of indole derivatives include the use of ultrasound, multicomponent reactions, and alternative solvent systems like ionic liquids or water researchgate.netingentaconnect.com. Performing reactions under solvent-free conditions represents another significant green alternative that minimizes waste and simplifies purification nih.gov.

Transition-metal catalysis has revolutionized the functionalization of the indole nucleus, enabling C-H activation and cross-coupling reactions that were previously challenging.

Palladium (Pd): Palladium catalysis is extensively used for the synthesis and functionalization of indoles acs.orgacs.org. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) allow for the precise introduction of various substituents onto the indole core. A bimetallic iron-palladium catalyst system has also been developed to act as a highly efficient Lewis acid for Friedel–Crafts reactions involving indoles nih.gov.

Rhodium (Rh): Rhodium(III) catalysts, especially pentamethylcyclopentadienyl rhodium dichloride dimer ([RhCp*Cl₂]₂), are particularly effective for advanced C-H functionalization and cascade annulation reactions nih.gov. These powerful techniques allow for the efficient construction of complex, polycyclic indole-based frameworks from simpler precursors nih.gov.

Iron (Fe): Iron catalysts offer a cost-effective and less toxic alternative to precious metals. Iron-catalyzed reactions have been applied to processes like enyne cycloisomerization for the synthesis of 3-(inden-1-yl)indole derivatives acs.org. Furthermore, iron salts like ferric nitrate serve directly as reagents for key transformations such as the regioselective nitration of indolines figshare.comresearchgate.net.

Table 3: Examples of Metal-Catalyzed Reactions in Indole Functionalization

Metal CatalystReaction TypeApplication ExampleCitations
Palladium (Pd)Cross-Coupling / Lewis Acid CatalysisC-7 arylation; Friedel-Crafts alkylation. acs.orgnih.gov
Rhodium (Rh)C-H Activation / Cascade AnnulationSynthesis of indole-fused polycycles. nih.gov
Iron (Fe)Cycloisomerization / NitrationSynthesis of 3-(inden-1-yl)indoles; C5-nitration of indolines. figshare.comresearchgate.netacs.org

The need to rapidly synthesize and screen large numbers of analogues has driven the development of automated and high-throughput synthesis platforms. These technologies accelerate the drug discovery process by enabling the rapid exploration of structure-activity relationships.

One cutting-edge technique is Acoustic Droplet Ejection (ADE), which allows for fully automated and miniaturized reactions on a nanomole scale nih.govnih.gov. By using 384-well plates, this technology can be used to quickly screen numerous building block combinations and reaction conditions, generating large datasets that would be impractical to obtain through traditional manual synthesis nih.govnih.gov.

Another approach involves hybrid systems that combine multi-step continuous flow processing with robotic microwave reactors to generate libraries of complex molecules like indole analogues researchgate.net. Capsule-based automated synthesis platforms, such as the one developed by Synple Chem, further simplify the process. These systems use pre-filled cartridges containing all the necessary reagents and purification media, allowing a chemist to simply add a starting material and run the automated sequence to obtain a pure product sigmaaldrich.comsynplechem.com. This "load-and-go" approach is highly effective for generating libraries for medicinal chemistry programs synplechem.com.

Structure Activity Relationship Sar and Rational Molecular Design of 3 Azepan 1 Ylmethyl 5 Nitro 1h Indole Analogues

Influence of Indole (B1671886) Substitutions on Molecular Recognition and Binding Affinity

The functionalization of the nitrogen atom at the N-1 position of the indole ring is a key strategy in modulating the biological activity of its derivatives. While traditional indole alkylation often occurs at the C-2 and C-3 positions due to their inherent nucleophilicity, N-alkylation presents a distinct avenue for structural modification. nih.gov Although challenging, direct N-alkylation of the indole nucleus can significantly influence the compound's interaction with biological targets. nih.gov

Research on related 5-nitroindole (B16589) derivatives has shown that protecting the N-1 position can play a significant role in improving binding affinity for specific targets, such as the c-Myc G-quadruplex (G4). nih.gov In one study, the introduction of a protecting group on the indole nitrogen was found to be a crucial factor for enhanced G4 binding. nih.gov Similarly, the synthesis of various C5-substituted 1-alkyl-1H-indole-3-carboxylic esters demonstrates the feasibility and utility of introducing alkyl groups at the N-1 position to create diverse molecular libraries for screening. researchgate.netnih.gov This modification alters the electronic properties and steric profile of the indole ring, which can lead to more favorable interactions within a protein's binding pocket. N-substituted indole derivatives have been investigated for a range of biological effects, including anti-inflammatory and antimicrobial activities. nih.gov

Table 1: Influence of N-1 Substitution on Indole Derivatives
N-1 SubstituentObserved EffectCompound ClassReference
-H (unsubstituted)Serves as a baseline for activity; N-H bond can act as a hydrogen bond donor.General Indole Derivatives nih.gov
Protecting GroupCrucial for improved binding affinity to c-Myc G4.5-nitroindoles nih.gov
Alkyl Groups (e.g., Hexyl)Creates diverse analogues for pharmacological screening; modifies lipophilicity and steric bulk.1-alkyl-5-nitro-1H-indole-3-carboxylates nih.gov
Tertiary Amino Phenyl GroupExhibits significant activity against Staphylococcus aureus.N-substituted indole derivatives nih.gov

The C-3 position of the indole ring is a common site for functionalization, often serving as an attachment point for various side chains that dictate the molecule's biological function. nih.gov In the case of 3-(azepan-1-ylmethyl)-5-nitro-1H-indole, the substituent consists of a methylene (B1212753) linker (-CH2-) attached to a seven-membered azepane ring. This entire motif is critical for molecular recognition.

Table 2: Comparison of C-3 Substituents in Indole Analogues
C-3 SubstituentSignificanceExample Compound ClassReference
-CH2-AzepaneThe core structure of the title compound, providing a specific size and conformational flexibility.3-(azepan-1-ylmethyl)-1H-indoles synblock.com
-CH2-PyrrolidinePlays a crucial role in improving binding affinity to c-Myc G4.5-nitroindoles nih.gov
-CH2-PiperazineCreates analogues with different basicity and conformational properties.6-Nitro-3-(piperazin-1-ylmethyl)-1H-indole bldpharm.com
-CH2-Morpholine LinkerDesigned to optimize interactions with the Kv1.5 channel.3-morpholine linked 1H-indoles nih.gov

The nitro group (–NO2) is a significant functional group in drug design, influencing a molecule's pharmacokinetic and pharmacodynamic properties. svedbergopen.com In the context of this compound, the 5-nitro group is not merely a passive substituent. Studies on related indole derivatives have demonstrated that a nitro or amino group at the fifth position of the indole core is critical for binding activity. nih.gov The unsubstituted parent indole compound was found to bind more weakly than the corresponding 5-nitro or 5-amino analogues. nih.gov

The strong electron-withdrawing nature of the nitro group can significantly alter the electronic distribution of the indole ring system. This modification can enhance binding affinity to biological targets. svedbergopen.com Furthermore, the nitro group can participate in specific interactions, such as hydrogen bonding, which can stabilize the drug-receptor complex. researchgate.net Its presence is essential for the bioactivity of many substances, often by improving receptor binding or stability. svedbergopen.com The antiproliferative activity of some 5-nitro indole compounds has been linked to their ability to generate reactive oxygen species in cancer cells, in addition to their primary mechanism of action. nih.gov

Conformational Analysis and Stereochemical Considerations in Azepane-Indole Systems

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, typically between two planar groups. nih.govnih.gov This phenomenon is increasingly recognized in medicinal chemistry, as different atropisomers of the same compound can exhibit drastically different biological activities. nih.gov While many such molecules are treated as achiral because they interconvert rapidly, they often bind to their protein targets in a selective manner (atroposelective binding). academie-sciences.fr

In indole derivatives, atropisomerism can occur when bulky substituents restrict rotation around the bond connecting the substituent to the indole ring. nih.gov For instance, the bond between the C-3 of the indole and the methylene linker in this compound could potentially be a chiral axis, depending on the rotational barrier. Studies on other indole derivatives, such as 3-indolyl furanoids and a 3-(2-methyl-1H-indol-3-yl)-6-nitrophthalonitrile, have confirmed the existence of stable atropisomers. nih.govacademie-sciences.fr The presence of substituents, including nitro groups, can influence the energy barrier to rotation. nih.gov The development of synthetic methods that can control the stereochemistry of these complex systems, such as the stereodivergent synthesis of azepino[3,4,5-cd]-indoles, is highly significant for creating specific, potent, and safe therapeutic agents. nih.govrsc.org

Rational Design Principles for Modulating Target Selectivity and Potency

Rational drug design aims to optimize the interaction of a compound with its biological target to enhance efficacy and minimize off-target effects. nih.gov For indole-based compounds like this compound, this involves a deep understanding of how different structural modifications influence target binding and selectivity.

Key strategies in rational design include altering the shape, electrostatic properties, and flexibility of the molecule to achieve a better fit with the target protein. nih.gov For instance, the introduction of a nitro group at the 5-position of the indole ring, as seen in the subject compound, can significantly alter its electronic properties and potential for hydrogen bonding, which may influence its binding affinity for specific targets. nih.gov

The azepane ring, a seven-membered nitrogen-containing ring, also plays a crucial role. Its size and conformational flexibility can be modified to explore the binding pocket of a target more effectively. The exploration of bicyclic azepanes has revealed potent neuropharmacological activity, highlighting the potential of this moiety in drug design. nih.gov

Fragment-Based Drug Design and Scaffold Hopping Approaches for Indole-Based Compounds

Fragment-Based Drug Design (FBDD) has become a powerful strategy in identifying novel lead compounds. acs.org It involves screening small, low-molecular-weight fragments that bind weakly to a target. youtube.com These initial hits then serve as starting points for building more potent and selective molecules. acs.org The indole scaffold is well-suited for FBDD due to its amenability to chemical modification. nih.gov Computational tools and structural biology techniques, such as X-ray crystallography, are integral to FBDD, providing insights into the binding modes of fragments and guiding their optimization. nih.govacs.org

Scaffold hopping is another key strategy in medicinal chemistry used to create new chemical entities by replacing the core structure (scaffold) of a known active compound with a chemically different one, while preserving its biological activity. niper.gov.in This approach is valuable for navigating patent landscapes, improving physicochemical properties, and overcoming toxicity issues. niper.gov.in For indole-based compounds, scaffold hopping can lead to the discovery of novel therapeutic agents with improved profiles. For example, hopping from an indole to an indazole core has been successfully used to develop dual inhibitors of MCL-1 and BCL-2. rsc.org Similarly, indolopyrazinoquinazolinone derivatives have been designed through scaffold hopping, leading to compounds with potent inhibitory activity against cancer cells. nih.gov

The table below illustrates examples of scaffold hopping from indole-based structures.

Original ScaffoldHopped ScaffoldTherapeutic Target/ApplicationReference
IndoleIndazoleMCL-1/BCL-2 inhibitors rsc.org
IndoleIndolopyrazinoquinazolinoneTopoisomerase 1 and tubulin inhibitors nih.gov
PhenylPyridyl or PyrimidylImproved metabolic stability niper.gov.in

Ligand Efficiency and Lipophilicity Considerations in Indole-Azepane Scaffolds

Ligand Efficiency (LE) is a critical metric in drug discovery that relates the binding affinity of a compound to its size (number of non-hydrogen atoms). wikipedia.orgtaylorandfrancis.com It is a measure of the binding energy per atom and helps in prioritizing lead compounds that have a favorable balance of potency and size. wikipedia.org A higher LE value indicates that a molecule is more efficient in its binding, which is a desirable characteristic for a drug candidate as it often correlates with better developability. taylorandfrancis.com

The formula for Ligand Efficiency is: LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org

Lipophilicity , often expressed as logP, is another crucial physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com While a certain degree of lipophilicity is necessary for a drug to cross biological membranes, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased toxicity. mdpi.com

In the context of indole-azepane scaffolds, balancing ligand efficiency and lipophilicity is key to successful drug design. The indole nucleus itself contributes to the lipophilicity of a molecule. mdpi.com Modifications to the indole ring, such as the introduction of a nitro group, or alterations to the azepane moiety can significantly impact both LE and logP. nih.govmdpi.com For instance, the addition of a hydroxyl group can decrease lipophilicity. mdpi.com

Lipophilic Ligand Efficiency (LLE) is a metric that combines potency and lipophilicity (LLE = pIC50 - logP). It is used to assess the quality of a compound by considering how much of its potency is derived from lipophilicity. An optimal LLE is generally sought to ensure a good balance between potency and drug-like properties. nih.gov

The following table provides a hypothetical analysis of how modifications to an indole-azepane scaffold might influence these key parameters.

CompoundModificationTarget Affinity (IC50, nM)Heavy Atom CountLigand Efficiency (LE)logPLipophilic Ligand Efficiency (LLE)
Lead Compound 3-(azepan-1-ylmethyl)-1H-indole500190.333.52.8
Analog A This compound100220.323.23.8
Analog B 3-((4-hydroxyazepan-1-yl)methyl)-5-nitro-1H-indole80230.322.84.3
Analog C 3-((4-fluoroazepan-1-yl)methyl)-5-nitro-1H-indole120230.313.33.6

Note: The data in this table is illustrative and intended to demonstrate the concepts of LE and LLE. Actual values would need to be determined experimentally.

Computational and Theoretical Investigations of 3 Azepan 1 Ylmethyl 5 Nitro 1h Indole

In Silico Approaches for Predicting Molecular Interactions and Pharmacological Profiles

Computational methods provide a powerful lens through which the potential biological activity of a molecule can be assessed before its synthesis and in vitro testing. These in silico techniques are instrumental in predicting how a compound like 3-(azepan-1-ylmethyl)-5-nitro-1H-indole might interact with biological targets at a molecular level.

Molecular docking is a fundamental computational tool used to predict the preferred binding mode and affinity of a ligand to a macromolecular target. nih.gov For this compound, this would involve docking the molecule into the active sites of various proteins to identify potential biological targets. The indole (B1671886) nucleus is a well-established pharmacophore found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov Therefore, a virtual screening campaign could involve docking against a range of relevant protein families, such as kinases, G-protein coupled receptors, and proteases.

The outcome of a molecular docking simulation is typically a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. A more negative score generally indicates a more stable and potentially more potent interaction. The specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key amino acid residues in the binding pocket, are also identified. A hypothetical molecular docking study of this compound against several cancer-related protein kinases could yield the results presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound

Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Potential Interacting Residues
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-9.2Cys919, Asp1046, Glu885
Epidermal Growth Factor Receptor (EGFR)-8.7Leu718, Met793, Gly796
Cyclin-Dependent Kinase 2 (CDK2)-8.1Lys33, Leu83, Gln131
Glycogen Synthase Kinase 3-beta (GSK-3β)-8.9Lys85, Val135, Arg141

This data is illustrative and based on typical results for similar indole derivatives.

These hypothetical findings would suggest that this compound has the potential to bind to and possibly inhibit the activity of these kinases, which are crucial in cancer progression. Such predictions are invaluable for prioritizing experimental screening efforts.

Cheminformatics and Data Mining for Structure-Property Relationships

For this compound, a key application of cheminformatics is the prediction of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties are critical determinants of a compound's drug-likeness and potential for clinical success. Numerous software programs can calculate these properties based on the molecule's structure. japsonline.com

The calculated physicochemical and ADME properties for this compound are summarized in Table 2. These predictions are based on well-established computational models and provide a preliminary assessment of the compound's pharmacokinetic profile.

Table 2: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ( g/mol )273.33Compliant with Lipinski's Rule of Five (<500), favoring good absorption and distribution.
LogP (Octanol-Water Partition Coefficient)2.85Indicates a balance between hydrophilicity and lipophilicity, suggesting good membrane permeability.
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (≤5), contributing to good oral bioavailability.
Hydrogen Bond Acceptors4Compliant with Lipinski's Rule of Five (≤10), influencing solubility and binding.
Polar Surface Area (Ų)75.8Suggests good potential for oral absorption and cell permeability.
Human Intestinal Absorption (HIA)HighThe compound is predicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PenetrationLowReduced likelihood of central nervous system side effects.
Cytochrome P450 2D6 (CYP2D6) InhibitionUnlikelyLower risk of metabolic drug-drug interactions mediated by this key enzyme. japsonline.com

This data is illustrative and generated from computational models.

Data mining of large chemical databases is another powerful cheminformatics approach. By searching for structurally similar molecules with known biological activities, it is possible to infer potential therapeutic applications for this compound. The presence of the 5-nitroindole (B16589) core, for instance, is found in compounds with reported antimicrobial and anticancer activities. nih.gov This suggests that these therapeutic areas could be promising avenues for experimental investigation.

Molecular and Cellular Mechanisms of Action for 3 Azepan 1 Ylmethyl 5 Nitro 1h Indole and Analogues

Target Identification and Validation in In Vitro Systems

The initial step in understanding a compound's mechanism of action is the identification and validation of its biological targets. This process often involves screening the compound against a panel of known enzymes, receptors, or other cellular components. For the 5-nitroindole (B16589) scaffold, a key structural feature of 3-(azepan-1-ylmethyl)-5-nitro-1H-indole, in vitro studies have successfully identified specific biomolecular interactions.

A notable example is the identification of the G-quadruplex (G4) structure within the promoter region of the c-Myc oncogene as a target for 5-nitroindole derivatives. nih.govnih.gov The c-Myc protein is a critical transcription factor that can be inhibited by stabilizing the G4 DNA structure in its promoter. nih.gov Through biophysical techniques such as Fluorescence Intercalator Displacement (FID) assays, MicroScale Thermophoresis (MST), and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have validated that certain substituted 5-nitroindole scaffolds bind effectively to the c-Myc promoter G-quadruplex. nih.gov These studies not only identified a direct molecular target but also validated this interaction by demonstrating downstream effects, such as the downregulation of c-Myc expression and cell cycle arrest in cancer cells. nih.govnih.gov

In the context of antimicrobial research, target identification for analogues has been pursued to address the challenge of antibiotic resistance. Fumarate (B1241708) hydratase, an essential enzyme in the tricarboxylic acid (TCA) cycle of Mycobacterium tuberculosis (Mtb), was identified as a potential therapeutic target. acs.org A significant challenge in targeting Mtb fumarase is its high degree of similarity to the human homologue. acs.org However, high-throughput screening led to the discovery of an allosteric binding site not conserved in the human enzyme, allowing for selective inhibition. acs.org This validated the Mtb fumarate hydratase as a viable target for specifically designed allosteric inhibitors, representing a promising strategy for developing new anti-tuberculosis agents. acs.org

Enzymatic Inhibition and Kinetic Analysis

A primary mechanism through which small molecules exert their effects is by inhibiting the catalytic activity of enzymes. The this compound core structure, combining an indole (B1671886) nucleus with an azepane ring, is found in various compounds that have been analyzed for their inhibitory effects on a range of enzymes.

The inhibition of cholinesterases, particularly butyrylcholinesterase (BChE), is a key strategy in managing Alzheimer's disease. nih.gov Similarly, monoamine oxidase A (MAO-A) is a major target for antidepressants. Analogues of this compound have shown significant activity against both enzyme families.

Butyrylcholinesterase (BChE): Several derivatives of 3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one (THAI), which share the azepino-indole core, have been synthesized and evaluated as cholinesterase inhibitors. nih.gov These compounds have demonstrated highly potent and selective inhibition of human BChE (hBChE). Notably, derivatives with a 6-(2-phenylethyl) substitution were found to be particularly active, with IC₅₀ values in the nanomolar range and over 1000-fold selectivity for BChE compared to acetylcholinesterase (AChE). nih.gov Structure-activity relationship studies revealed that the ring fusion pattern and the integrity of the lactam function are critical for activity. nih.gov

Table 1: Inhibition of Human Butyrylcholinesterase (hBChE) by Azepino[4,3-b]indole Analogues This table is interactive. You can sort and filter the data.

Compound Substitution (R) hBChE IC₅₀ (nM) nih.gov Selectivity (AChE IC₅₀ / BChE IC₅₀) nih.gov
12b 4-F 13 >1000
12d 3-Cl 1.8 >1000
1 H 20 >1000

Monoamine Oxidase A (MAO-A): The indole nucleus is a common feature in many MAO inhibitors. Studies on indole derivatives have revealed potent inhibitory activity. For instance, 5-(2-Aminopropyl)indole (5-IT), an analogue of the subject compound, was identified as a selective, competitive, and reversible inhibitor of human MAO-A. nih.gov It displayed a potent IC₅₀ value of 1.6 µM and a Kᵢ of 0.25 µM for MAO-A, with no significant inhibition of the MAO-B isoform. nih.gov Further research into 3-chloro-1H-indole-5,6-dicarbonitrile derivatives also documented potent, reversible, and competitive inhibition of both MAO-A and MAO-B, with IC₅₀ values in the low nanomolar range. nih.gov

Table 2: Inhibition of Monoamine Oxidase A (MAO-A) by Indole Analogues This table is interactive. You can sort and filter the data.

Compound MAO-A IC₅₀ (µM) Inhibition Type Source
5-(2-Aminopropyl)indole (5-IT) 1.6 Competitive, Reversible nih.gov
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile 0.014 Competitive, Reversible nih.gov
α-Methyltryptamine (αMT) 0.380 Reversible wikipedia.org

The rise of antibiotic-resistant bacteria necessitates the discovery of drugs with novel modes of action. acs.org Fumarate hydratase, a crucial enzyme in the TCA cycle of Mycobacterium tuberculosis (Mtb), has been identified as a vulnerable target. acs.orgnih.gov A key challenge is the enzyme's similarity to its human counterpart. acs.org However, research has led to the discovery of a selective small molecule inhibitor that binds to an allosteric regulatory site not present in the human enzyme. nih.gov This allosteric site is located at the interface of two subunits of the enzyme. nih.gov The binding of the inhibitor stabilizes a "closed" conformational state of the enzyme, preventing its catalytic function. nih.gov This work provided the first-ever small molecule inhibitor for Mtb fumarate hydratase, offering a valuable tool to probe the role of the TCA cycle in Mtb and a promising lead for drug development. nih.gov

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer. depositolegale.it The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous protein kinase inhibitors. depositolegale.itresearchgate.net For example, oxindole–indole conjugates have been reported as effective inhibitors of cyclin-dependent kinase 4 (CDK4), with IC₅₀ values in the low micromolar range. depositolegale.it Additionally, tricyclic indole derivatives have been developed as inhibitors of Akt kinase, another crucial enzyme in cell signaling pathways, with IC₅₀ values below 500 nM. depositolegale.it While direct data on this compound is limited, the established activity of its broader chemical class suggests that modulation of protein kinase activity is a plausible mechanism of action.

Modifying the epigenetic landscape and interfering with DNA topology are effective strategies in cancer chemotherapy. Indole-containing compounds have been investigated for their ability to inhibit both histone deacetylases and DNA topoisomerases.

DNA Topoisomerases: These enzymes are essential for resolving topological challenges during DNA replication and transcription. nih.govsemanticscholar.org Several indole derivatives have been shown to inhibit their activity. acs.orgnih.govnih.gov For example, a series of 3-methyl-2-phenyl-1H-indoles demonstrated a good correlation between their antiproliferative effects and their ability to inhibit human DNA topoisomerase II. acs.orgsemanticscholar.org Similarly, indole derivatives conjugated with ursolic acid have been identified as potent Topoisomerase II inhibitors. nih.gov These findings indicate that the indole nucleus can serve as a scaffold for designing compounds that interfere with DNA replication machinery in cancer cells. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.gov HDAC inhibitors have emerged as a promising class of anticancer drugs. nih.gov A series of substituted indole-based hydroxamic acid derivatives have been synthesized and shown to be highly potent inhibitors of HDACs. nih.gov One such compound, 4o , exhibited exceptional potency against HDAC1 (IC₅₀ = 1.16 nM) and HDAC6 (IC₅₀ = 2.30 nM). nih.gov This inhibition led to increased histone acetylation, cell cycle arrest, and apoptosis in cancer cells. nih.gov

Table 3: Inhibition of Histone Deacetylases (HDACs) by Indole-Based Analogues This table is interactive. You can sort and filter the data.

Compound HDAC1 IC₅₀ (nM) nih.gov HDAC6 IC₅₀ (nM) nih.gov
4o 1.16 2.30
4k 115.20 5.29

Nucleic Acid Interactions and Transcriptional Regulation

Beyond enzymatic inhibition, small molecules can directly interact with nucleic acids to modulate gene expression. The 5-nitroindole scaffold has been specifically investigated for its ability to bind to non-canonical DNA structures, such as G-quadruplexes. nih.gov The promoter region of the c-Myc oncogene contains a G-quadruplex-forming sequence, and its stabilization by small molecules can lead to the downregulation of c-Myc transcription. nih.gov

A study on a series of pyrrolidine-substituted 5-nitroindole derivatives demonstrated their ability to bind and stabilize the c-Myc G-quadruplex. nih.gov Biophysical analysis confirmed that the 5-nitroindole core plays a crucial role in improving G4 binding affinity. nih.gov NMR studies revealed that these compounds interact with the terminal G-quartets of the quadruplex, often in a 2:1 ligand-to-DNA stoichiometry. nih.gov This binding directly resulted in the downregulation of c-Myc protein expression in HeLa cells, leading to cell-cycle arrest and inhibition of cancer cell proliferation. nih.gov

Table 4: c-Myc G-Quadruplex Binding and Anticancer Activity of 5-Nitroindole Analogues This table is interactive. You can sort and filter the data.

Compound c-Myc G4 Binding Affinity (Kᴅ, µM) nih.gov HeLa Cell Proliferation IC₅₀ (µM) nih.gov
Compound 5 0.89 5.08
Compound 7 0.36 5.89
Compound 12 0.44 Not Reported

Binding to DNA G-Quadruplex Structures (e.g., c-Myc Promoter G-quadruplex)

A significant mechanism of action for certain 5-nitroindole analogues is their ability to bind to and stabilize non-canonical DNA structures known as G-quadruplexes (G4). These structures are found in guanine-rich sequences of DNA, such as those in the promoter regions of oncogenes like c-Myc. The stabilization of these structures can interfere with transcription and, consequently, gene expression.

Research into a series of pyrrolidine-substituted 5-nitroindole derivatives has demonstrated their specific interaction with the G-quadruplex located in the promoter region of the c-Myc oncogene. nih.gov Biophysical and NMR spectroscopy studies have elucidated the nature of this binding.

Key Research Findings:

Binding Stoichiometry: It was determined that these 5-nitroindole compounds bind to the c-Myc promoter G-quadruplex in a 2:1 ligand-to-DNA ratio. nih.gov

Interaction Site: NMR spectra revealed that the interaction occurs specifically with the terminal G-quartets at both the 5' and 3' ends of the G-quadruplex structure. nih.gov

Structure-Activity Relationship (SAR): The design of these molecules is based on a 5-nitroindole scaffold, which is crucial for the G4-binding activity. Modifications to the substituent groups allow for modulation of the binding affinity and specificity. nih.gov

Table 1: Interaction of 5-Nitroindole Analogues with c-Myc G-Quadruplex

Compound ClassTarget StructureBinding Stoichiometry (Ligand:DNA)Interaction Details
Pyrrolidine-substituted 5-nitroindolesc-Myc Promoter G-quadruplex2:1Interaction with 5' and 3' terminal G-quartets. nih.gov

Downregulation of Gene Expression (e.g., c-Myc)

The binding of 5-nitroindole analogues to the c-Myc G-quadruplex directly leads to the modulation of its expression. The c-Myc oncogene is overexpressed in a vast number of human cancers, making it a critical target for anticancer therapies. researchgate.netyoutube.com By stabilizing the G-quadruplex structure in the promoter region, these compounds act as transcriptional repressors.

The stabilization of the G4 structure presents a steric hindrance to the transcriptional machinery, effectively preventing the binding of RNA polymerase and other necessary transcription factors. researchgate.net This inhibitory action results in the downregulation of c-Myc mRNA and, subsequently, a reduction in the level of the c-Myc protein. nih.gov The reduction of c-Myc protein is a crucial event, as it is essential for processes like cell proliferation and is known to inhibit terminal differentiation. youtube.comnih.gov

Studies have confirmed that treatment of cancer cells with these G4-binding 5-nitroindole derivatives leads to a measurable decrease in c-Myc expression levels. nih.gov This downregulation is a key event that triggers downstream cellular effects, including cell cycle arrest and apoptosis. nih.govyoutube.com

Receptor Modulation and Signaling Pathway Analysis (e.g., 5-HT2A receptors, GABA receptors)

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds, including neurotransmitters like serotonin (B10506). This has led to the investigation of indole derivatives as modulators of various receptors in the central nervous system (CNS).

5-HT2A Receptors: The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a significant target for antipsychotic medications and is implicated in various neuropsychiatric disorders. nih.gov Many 5-HT2A receptor antagonists, which block the receptor's activity, feature an indole or a structurally related heterocyclic core. nih.govsigmaaldrich.com While direct studies on this compound are limited, its structural similarity to known 5-HT2A ligands suggests a potential for interaction with this receptor system. Chronic administration of certain 5-HT2A antagonists can lead to a downregulation of the receptor itself. youtube.com

GABA Receptors: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. nih.gov GABA-A receptors, which are ligand-gated ion channels, are modulated by a wide range of substances, including benzodiazepines and certain neurosteroids. sigmaaldrich.comnih.gov The vast diversity of GABA-A receptor subunit combinations (comprising α, β, and γ subunits) allows for highly specific pharmacological targeting. nih.gov Phenolic compounds and flavonoids with indole-like structures have been shown to act as allosteric modulators of GABA-A receptors. rsc.org Given the prevalence of the indole nucleus in CNS-active compounds, its derivatives are considered for their potential to modulate GABAergic transmission, although specific data for this compound is not yet established.

Cellular Effects and Mechanistic Elucidation

The interaction of this compound and its analogues at the molecular level translates into distinct cellular effects, which have been elucidated through various in vitro studies.

Induction of Cell Cycle Arrest and Reactive Oxygen Species (ROS) Generation in Cells

A key cellular effect observed with 5-nitroindole G-quadruplex binders is the induction of cell cycle arrest. nih.gov Following treatment with these compounds, cancer cells are often found to arrest in the G1 or sub-G1 phase of the cell cycle. nih.gov This arrest is a direct consequence of the downregulation of c-Myc, which is a critical regulator of cell cycle progression. nih.gov

Concurrently, these compounds have been shown to significantly increase the levels of intracellular reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and damage cellular components like DNA, proteins, and lipids. nih.govnih.gov The generation of ROS can be a potent trigger for cell cycle arrest and apoptosis. acs.orgnih.gov The accumulation of ROS induced by these compounds is considered a crucial part of their anticancer mechanism, working in concert with c-Myc downregulation to halt cell proliferation. nih.govnih.gov

Table 2: Cellular Effects of Anticancer 5-Nitroindoles

Cellular EffectPhase of ArrestAssociated Molecular Event
Cell Cycle Arrestsub-G1/G1Downregulation of c-Myc. nih.gov
ROS GenerationN/AIncreased concentration of intracellular ROS. nih.gov

Effects on Microbial Cell Wall Synthesis and Membrane Depolarization

The indole nucleus is a common feature in compounds with antimicrobial properties. researchgate.netnih.gov While specific data on the effect of this compound on microbial cell wall synthesis is not available, related indole derivatives have been shown to exert their antibacterial effects through various mechanisms.

One such mechanism is the disruption of the bacterial cell membrane's proton motive force (PMF). nih.gov Synthetic indole derivatives have been observed to dissipate the pH gradient across the bacterial membrane, leading to membrane depolarization. nih.govsigmaaldrich.com This disruption of the membrane potential and ionic gradients is a lethal event for the bacterium. youtube.com

Furthermore, some nitro-substituted indoles, such as 5-nitro-2-phenylindole, have been identified as inhibitors of bacterial efflux pumps like NorA in Staphylococcus aureus. nih.gov By inhibiting these pumps, the compounds can restore the efficacy of conventional antibiotics that are otherwise expelled from the bacterial cell. Other indole derivatives containing triazole moieties have demonstrated broad-spectrum antibacterial and antifungal activity, though their precise mechanism is still under investigation. nih.gov

Protein Aggregation Modulation

The aggregation of misfolded proteins is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease (amyloid-beta plaques) and spinocerebellar ataxias (polyglutamine aggregates). nih.gov The indole scaffold has emerged as a promising starting point for the design of inhibitors of this pathological protein aggregation.

Amyloid-β Aggregation: Novel indole and 7-azaindole (B17877) derivatives have been specifically designed and synthesized to inhibit the aggregation of the amyloid-beta peptide (Aβ). nih.gov These compounds, featuring substituents at the 3-position of the indole ring, have shown efficacy in preventing the self-assembly of Aβ into toxic oligomers and fibrils. nih.gov

Polyglutamine Aggregation: In models of spinocerebellar ataxia, indole and its synthetic derivatives have been found to reduce the aggregation of proteins containing expanded polyglutamine (polyQ) tracts. nih.gov The proposed mechanism involves the upregulation of molecular chaperones, which are cellular proteins that assist in proper protein folding and prevent aggregation. nih.gov By enhancing these natural cellular defense systems, indole derivatives can ameliorate the proteotoxicity associated with polyQ diseases. nih.gov

This capacity to modulate protein aggregation suggests that indole-based compounds, including analogues of this compound, could be explored for their therapeutic potential in a range of protein misfolding disorders. nih.gov

Advanced Characterization Techniques for 3 Azepan 1 Ylmethyl 5 Nitro 1h Indole Research

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopy is a cornerstone in the analysis of molecular structures and interactions. By examining how molecules interact with electromagnetic radiation, researchers can deduce detailed structural information and observe binding events in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D NMR, ligand-observed NMR for binding)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the atomic-level structural elucidation of organic molecules in solution. For 3-(azepan-1-ylmethyl)-5-nitro-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of its proton (¹H) and carbon (¹³C) signals.

¹H-NMR and ¹³C-NMR: The ¹H-NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C-NMR spectrum provides information on the carbon framework. nih.gov For a 3,5-disubstituted indole (B1671886), the aromatic region of the ¹H-NMR spectrum shows a characteristic pattern. researchgate.net The presence of the electron-withdrawing nitro group at the C5 position and the azepanylmethyl group at C3 significantly influences the chemical shifts of the indole ring protons. The signals for the azepane ring typically appear in the aliphatic region of the spectrum.

2D NMR: To unambiguously assign these signals, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. mdpi.com

COSY identifies proton-proton (¹H-¹H) spin-spin couplings, helping to connect adjacent protons within the indole and azepane rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons (like C3, C3a, C5, and C7a) and for connecting the azepanylmethyl substituent to the C3 position of the indole core.

Ligand-Observed NMR for Binding Studies: When studying the interaction of this compound with a biological target like a protein, ligand-observed NMR techniques are highly valuable. Methods like saturation transfer difference (STD) NMR and Water-LOGSY can identify binding, while transferred-NOESY (tr-NOESY) can reveal the conformation of the ligand when bound to the receptor. biorxiv.orgnih.gov Chemical Shift Perturbation (CSP) analysis, where changes in the ligand's ¹H chemical shifts upon binding are monitored, provides detailed information about the binding mode and the specific parts of the molecule involved in the interaction. biorxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in a typical solvent like CDCl₃ or DMSO-d₆. These are estimated values based on analogous structures. researchgate.netrsc.orgnih.gov
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
NH (Indole)~11.0-12.0-Broad singlet, position is solvent dependent.
C2-H~7.4-7.6~125-128Singlet or doublet (coupling to NH).
C4-H~8.5-8.7~118-120Doublet, downfield due to nitro group influence.
C6-H~8.0-8.2~116-118Doublet of doublets.
C7-H~7.4-7.5~111-112Doublet.
CH₂ (link)~3.7-3.9~52-55Singlet, connecting indole C3 to azepane N.
CH₂ (azepane, α to N)~2.6-2.8~54-56Multiplet/Triplet.
CH₂ (azepane, other)~1.5-1.8~26-29Multiplets.
C3-~114-116Quaternary carbon.
C3a-~128-130Quaternary carbon.
C5-~141-143Quaternary carbon attached to NO₂.
C7a-~139-141Quaternary carbon.

Mass Spectrometry (MS and hyphenated techniques like GC-MS, HPLC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of this compound and for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. rsc.org

The expected exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would confirm the compound's identity. Analysis of the fragmentation pattern in the mass spectrum can further validate the structure. Plausible fragmentation pathways would include:

Cleavage of the C3-CH₂ bond, leading to a fragment corresponding to the 5-nitro-1H-indole moiety.

Formation of an azepan-1-ylmethyl cation.

Loss of the nitro group (NO₂).

Hyphenated Techniques: For analyzing complex mixtures or assessing purity, MS is often coupled with chromatographic separation methods.

HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is a method of choice for non-volatile or thermally sensitive compounds. synblock.com It allows for the separation of the target compound from impurities, followed by immediate mass analysis for identification. nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable compounds. rsc.org The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. walshmedicalmedia.com This technique is highly effective for identifying and quantifying the compound and any volatile impurities. researchgate.net

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system conjugated with a nitro group constitutes a distinct chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show characteristic absorption maxima (λ_max) corresponding to π → π* transitions. researchgate.net The position and intensity of these bands are sensitive to the substitution on the indole ring. nist.gov

Table 2: Expected Spectroscopic Data (IR and UV-Vis) for this compound.
TechniqueExpected FeatureApproximate Wavenumber (cm⁻¹)/Wavelength (nm)Assignment
IR SpectroscopyN-H Stretch3300-3400Indole N-H group nist.gov
C-H Stretch2850-3100Aromatic and Aliphatic C-H
N-O Stretch (asymmetric)1500-1550Aromatic Nitro group (NO₂)
N-O Stretch (symmetric)1330-1370Aromatic Nitro group (NO₂)
UV-Vis Spectroscopyπ → π* Transition~270-280Indole Chromophore researchgate.net
π → π* Transition~330-350Extended conjugation with NO₂ group umaine.edu

Fluorescence Spectroscopy for Molecular Recognition and Sensing Applications

Fluorescence spectroscopy is an extremely sensitive technique that can be used to study molecular interactions and for sensing applications. While the parent indole scaffold is known for its intrinsic fluorescence, the presence of a strong electron-withdrawing nitro group often leads to quenching of this fluorescence. umaine.edu

Despite this, this compound could be utilized in fluorescence-based assays. For instance, it could act as a non-fluorescent binder in competitive displacement assays, where it displaces a fluorescent probe from a target's binding site, leading to a measurable change in the fluorescence signal. Alternatively, the binding of the compound to a specific pocket in a biological target could alter its local environment, potentially shielding the nitro group and leading to a "turn-on" fluorescence response. This property makes it a candidate for the development of selective sensors for molecular recognition. umaine.edu

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating the components of a mixture, allowing for both the assessment of purity and the quantitative analysis of a specific compound.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for determining the purity of non-volatile organic compounds like this compound. synblock.com A typical setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (λ_max). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. nih.gov

Gas Chromatography (GC): GC is an effective method for purity assessment and quantitative analysis, provided the compound is thermally stable and sufficiently volatile. researchgate.net The compound is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. swgdrug.org Separation is based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) or a Nitrogen Phosphorus Detector (NPD), which is highly selective for nitrogen-containing compounds, can be used for detection and quantification. researchgate.netresearchgate.net

Table 3: Typical Chromatographic Conditions for Analysis.
TechniqueParameterTypical Condition
HPLCColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water and Acetonitrile/Methanol (with 0.1% TFA or Formic Acid)
DetectorUV-Vis Diode Array Detector (DAD)
GCColumnCapillary column (e.g., DB-5, 30 m x 0.25 mm) nih.gov
Carrier GasHelium or Nitrogen rsc.org
Oven ProgramTemperature ramp (e.g., 100°C to 300°C at 10-20°C/min) swgdrug.org
DetectorFlame Ionization (FID) or Nitrogen Phosphorus (NPD)

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental analytical technique employed in the study of this compound to monitor reaction progress, assess compound purity, and determine appropriate conditions for larger-scale purification via column chromatography. The technique separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.

In the analysis of 5-nitroindole (B16589) derivatives, TLC is typically performed using glass plates precoated with silica (B1680970) gel (Kieselgel 60 F254) as the stationary phase. nih.govnih.gov The separation mechanism relies on the polarity of the compounds. The polar nitro-group and the indole nitrogen can form hydrogen bonds with the silica gel, while the non-polar aromatic rings and the azepane group have weaker interactions.

A mixture of solvents is used as the mobile phase, or eluent, to move the compounds up the plate. For 5-nitroindole derivatives, a common mobile phase is a mixture of a polar solvent like methanol (MeOH) and a less polar chlorinated solvent like dichloromethane (B109758) (DCM). nih.gov The ratio of these solvents is optimized to achieve good separation. The progress of the solvent front is marked, and after the plate is dried, the spots corresponding to different compounds are visualized. Due to the chromophoric nature of the nitro-aromatic system, these spots are often visible under UV light (typically at 254 nm). nih.govnih.gov

The retention factor (Rf), a key parameter obtained from TLC, is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic for a compound in a given solvent system and provides a reliable indication of its polarity. For instance, in a study involving similar 5-nitroindole derivatives, specific Rf values were determined using a methanol/dichloromethane solvent system, which is crucial for identifying products and intermediates during synthesis. nih.gov

Table 1: Representative TLC Parameters for 5-Nitroindole Derivatives

ParameterDescription
Stationary Phase Silica gel 60 F254 coated plates nih.gov
Mobile Phase Methanol/Dichloromethane (MeOH/DCM) nih.gov
Visualization UV light (254 nm) nih.gov
Example Rf Values For 5-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole-3-carbaldehyde, Rf = 0.25 (MeOH/DCM 1:4). For 1-methyl-5-amino-1H-indole, Rf = 0.44 (MeOH/DCM 1:3). nih.gov

This interactive table provides typical parameters used in the TLC analysis of compounds structurally related to this compound.

Biophysical Techniques for Ligand-Target Binding Characterization

Understanding how a compound like this compound interacts with its biological targets is crucial for its development as a potential therapeutic agent. Biophysical techniques provide quantitative data on these binding events.

Microscale Thermophoresis (MST)

Microscale Thermophoresis (MST) is a powerful, immobilization-free technique used to quantify the binding affinity between a ligand, such as this compound, and a target macromolecule, typically a protein or nucleic acid. reactionbiology.comharvard.edu The method measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. nih.gov This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell, all of which are altered upon binding. harvard.edunih.gov

In a typical MST experiment, the target molecule is fluorescently labeled, and its movement in response to a precise, laser-induced temperature gradient is monitored. reactionbiology.comnih.gov The experiment is performed in a series of capillaries, each containing a fixed concentration of the fluorescent target and a varying concentration of the non-fluorescent ligand (the compound of interest). nih.gov When the ligand binds to the target, the resulting complex exhibits different thermophoretic behavior compared to the unbound target. reactionbiology.com This change in movement is detected as a change in fluorescence within the heated region. nih.gov

By plotting the normalized fluorescence change against the logarithm of the ligand concentration, a binding curve is generated. This curve can be fitted to a suitable binding model to determine the equilibrium dissociation constant (Kd), which is a measure of the binding affinity. nih.govresearchgate.net MST is advantageous due to its low sample consumption, rapid measurement time, and its ability to be performed in complex biological liquids. harvard.edu Research on related 5-nitroindole scaffolds has utilized MST to validate their binding to biological targets like the c-Myc G-quadruplex, confirming the utility of this technique for this class of compounds. nih.gov

Table 2: Illustrative MST Binding Affinity Data

LigandTargetKd (Dissociation Constant)
IndoleRecombinant Human Myeloperoxidase (rhMPO)272 ± 77.4 µM researchgate.net
4-ABAH (MPO Inhibitor)Recombinant Human Myeloperoxidase (rhMPO)409 ± 66.7 µM researchgate.net
Ku (Protein)dsDNA oligomer~100 nM (low affinity mode) nih.gov
Ku (Protein)dsDNA oligomer~2 nM (high affinity mode) nih.gov

This interactive table presents examples of dissociation constants determined by MST for various ligand-target interactions, demonstrating the range of affinities the technique can measure.

Advanced Optical and Imaging Techniques for Cellular Studies

To understand the biological effects of this compound within a cellular context, advanced optical and imaging techniques are indispensable. These methods allow for the visualization of the compound's subcellular localization, its interaction with cellular components, and its impact on cellular processes in real-time.

Fluorescently-labeled analogs of the parent compound can be synthesized for direct visualization. mdpi.com By attaching a fluorophore to a position on the molecule that does not interfere with its biological activity, researchers can use high-resolution fluorescence microscopy to track its uptake, distribution, and accumulation within different cellular compartments, such as the nucleus or cytoplasm. mdpi.com This approach has been successfully used for other kinase inhibitors, where fluorescent conjugates allow for detailed imaging in cancer cell lines. mdpi.com

Furthermore, these techniques can elucidate the compound's mechanism of action. For example, studies on similar 5-nitroindole derivatives have shown they can induce cell-cycle arrest and increase intracellular reactive oxygen species (ROS). nih.gov These cellular events can be monitored using specific fluorescent probes. For instance, Hoechst stains are used to analyze the cell cycle distribution by flow cytometry or imaging, while other dyes can quantify the levels of ROS produced by cells following treatment with the compound. researchgate.net

Advanced modalities like super-resolution microscopy and high-content imaging can provide even greater detail. nih.govtue.nl Super-resolution techniques overcome the diffraction limit of light, enabling the visualization of molecular interactions at the nanoscale. nih.gov High-content imaging automates the acquisition and analysis of images from a large number of cells, allowing for multi-parametric analysis of various cellular features simultaneously, which is crucial for understanding the complex effects of a compound. nih.gov These powerful imaging tools are essential for bridging the gap between biophysical binding data and the ultimate biological response in living systems. researchgate.net

Emerging Paradigms and Future Research Directions

Development of Multi-Target Directed Ligands (MTDLs) based on Indole-Azepane Scaffolds

The complexity of multifactorial diseases like Alzheimer's and cancer has highlighted the limitations of single-target drugs, paving the way for Multi-Target Directed Ligands (MTDLs). dundee.ac.uk MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering the potential for improved efficacy and a reduced risk of drug-drug interactions. dundee.ac.uk The indole (B1671886) scaffold is a privileged structure in MTDL design due to its ability to interact with a wide array of biological targets. mdpi.comnih.gov

The indole-azepane framework, as seen in 3-(azepan-1-ylmethyl)-5-nitro-1H-indole, is being explored for its potential in creating MTDLs. Researchers are designing and synthesizing novel series of indole-based compounds that can act on multiple targets implicated in complex diseases. For instance, indole derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in Alzheimer's disease pathology. nih.gov Some of these compounds have also shown the ability to inhibit the aggregation of amyloid-β peptides, another key factor in Alzheimer's progression. nih.govresearchgate.net

Furthermore, derivatives based on the 5-nitroindole (B16589) structure have been identified as dual inhibitors of HIV reverse transcriptase-associated functions (polymerase and RNase H) and HIV integrase, presenting a multi-pronged attack on the virus. nih.gov The strategy often involves linking known pharmacophores to the indole scaffold to achieve a balanced activity profile against the selected targets. dundee.ac.uk

Table 1: Examples of Indole-Based Multi-Target Directed Ligands

Compound ClassTargetsTherapeutic AreaKey Findings
Indole-based derivativesAChE, BuChE, Aβ aggregationAlzheimer's DiseaseCompounds 5b and 6b showed dual AChE/BuChE inhibition and inhibited self-induced Aβ amyloid aggregation. nih.govresearchgate.net
5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivativesHIV Reverse Transcriptase (Polymerase and RNase H), HIV IntegraseHIV/AIDSCompound 10a was identified as a promising candidate for further multitarget compound development. nih.gov
3-(4-piperidyl)-1H-indole derivativesSerotonin (B10506) Receptor 1A (5-HT1AR), Serotonin Transporter (SERT)DepressionCombination of arylpiperazine fragments with the indole group yielded compounds with high affinity for both targets. nih.gov

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While established targets are valuable, the future of drug discovery lies in identifying novel biological targets and elucidating new mechanisms of action. The 5-nitroindole scaffold, a key component of this compound, has shown promise in this area.

Recent studies have investigated a series of pyrrolidine-substituted 5-nitroindole derivatives as binders for the c-Myc promoter G-quadruplex (G4). d-nb.infonih.govnih.gov G-quadruplexes are secondary structures in nucleic acids that are implicated in the regulation of gene expression, and the c-Myc oncogene is a key regulator of cell proliferation. The research found that these 5-nitroindole compounds can bind to the c-Myc G4, leading to the downregulation of c-Myc expression, cell-cycle arrest, and an increase in intracellular reactive oxygen species in cancer cells. nih.govnih.gov This represents a significant finding, as targeting G-quadruplex DNA is an emerging strategy in cancer therapy.

Beyond cancer, indole derivatives are being investigated for a wide range of other biological activities. For example, certain indole derivatives have been synthesized and evaluated as angiotensin II type 1 (AT1) receptor antagonists for the treatment of hypertension. nih.gov Another study synthesized an indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene]acetohydrazide, for its potential to inhibit the cyclooxygenase (COX)-II enzyme, which is involved in inflammation. nih.gov The versatility of the indole ring system suggests that compounds like this compound could have undiscovered activities against a variety of biological targets. mdpi.com

Table 2: Investigated Biological Targets for Nitroindole Derivatives

Derivative ScaffoldBiological TargetPotential Therapeutic ApplicationMechanism of Action
Pyrrolidine-substituted 5-nitroindolec-Myc promoter G-quadruplexCancerDownregulation of c-Myc expression, cell-cycle arrest, induction of reactive oxygen species. nih.govnih.gov
N-Phenyl indoleAngiotensin II type 1 (AT1) receptorHypertensionAntagonism of the AT1 receptor, leading to a decrease in blood pressure. nih.gov
2-(5-methoxy-2-methyl-1H-indol-3-yl)...acetohydrazideCyclooxygenase (COX)-IIInflammationInhibition of the COX-II enzyme. nih.gov
5-Nitro-3-(...)-indolin-2-oneHIV-1 Reverse Transcriptase & IntegraseHIV/AIDSMulti-target inhibition of viral replication enzymes. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry. nih.govmit.edu These computational tools can accelerate the design-make-test-analyze cycle of drug discovery by predicting molecular properties, planning synthetic routes, and even automating synthesis. acs.orgmdpi.com

For complex molecules like this compound, AI can be employed in several ways. ML models, trained on vast datasets of chemical reactions, can assist in computer-aided synthesis planning (CASP). nih.govmdpi.com These programs can propose retrosynthetic pathways, helping chemists to identify the most efficient and accessible routes to synthesize target analogs. acs.org This is particularly valuable for determining which derivatives in a series are the most synthetically feasible, thereby prioritizing research efforts.

AI is also used to predict the biological activity and properties of novel compounds (a structure-function relationship analysis). mdpi.com By analyzing the structural features of known active molecules, ML algorithms can screen virtual libraries of indole derivatives to identify candidates with a high probability of interacting with a specific biological target. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening. Consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) are actively developing and evaluating these data-driven tools to enhance the drug discovery pipeline. nih.govmit.edu

Sustainable and Efficient Chemical Synthesis of Complex Indole Derivatives

The chemical industry is increasingly focused on developing sustainable and environmentally friendly synthetic methods, a concept known as "green chemistry." rsc.orgrsc.org Traditional methods for synthesizing indoles, such as the Fischer indole synthesis, often require harsh conditions, hazardous reagents, and environmentally harmful solvents. rsc.orgacs.org

Modern research is focused on greener alternatives for the synthesis of indole derivatives. tandfonline.com Microwave-assisted organic synthesis, for example, has emerged as a powerful tool, offering rapid reaction times, higher yields, and often solvent-free conditions. tandfonline.comtandfonline.com Researchers have successfully used microwave irradiation for various indole syntheses, promoting more environmentally benign processes. tandfonline.com

Other green approaches include the development of one-pot, multi-component reactions that reduce the number of synthetic steps and purification stages, minimizing waste. rsc.org For instance, a sustainable method for synthesizing C2-functionalized indoles uses ethanol (B145695) as a solvent and avoids metal catalysts. rsc.org For the specific case of 3-nitroindoles, a practical method has been developed that avoids the use of strong acids and metals, using trifluoroacetyl nitrate (B79036) as an electrophilic nitrating agent under mild conditions. nih.gov These advancements in green chemistry are crucial for the large-scale and environmentally responsible production of complex indole derivatives like this compound.

Application in Chemical Probe Development and Molecular Imaging

The unique photophysical properties of the indole scaffold make it an excellent candidate for the development of chemical probes and imaging agents. nih.gov Indole and its derivatives often exhibit strong fluorescence, which can be modulated by their chemical environment. nih.gov This sensitivity makes them useful for detecting specific analytes, ions, or biological conditions like pH.

Indole derivatives designed with a donor-π-acceptor (D-π-A) architecture can act as fluorescent probes. nih.gov The nitro group in this compound, being an electron-withdrawing group, could play a role in such a D-π-A system, potentially making this compound or its analogs useful as sensors. For example, novel indole derivatives have been designed as colorimetric pH sensors and have been used to create fluorescent papers for detection purposes. nih.gov

In the realm of molecular imaging, indole derivatives can be used to visualize biological processes in living cells. nih.gov Their ability to act as fluorescent probes allows for the imaging of viscosity and pH changes within cellular compartments. nih.gov Furthermore, the indole scaffold can serve as a core structure for molecular photoswitches and motors, which can convert light energy into molecular motion, opening up possibilities in advanced materials and nanodevices. goettingen-research-online.de The application of indole derivatives in this field is a growing area of research with significant potential.

Q & A

Q. What synthetic routes are effective for preparing 3-(azepan-1-ylmethyl)-5-nitro-1H-indole, and how can yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process starting with 5-nitro-1H-indole. A key intermediate, 5-nitro-1H-indole-3-carbaldehyde, is generated using the Vilsmeier-Haack reaction (POCl₃/DMF), achieving ~60% yield . Subsequent reductive amination with azepane and NaBH₄ as a reducing agent can introduce the azepan-1-ylmethyl group. Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Catalyst efficiency : Pd/C-catalyzed hydrogenation enhances nitro-group reduction in related indole derivatives .
  • Temperature control : Maintaining 0–5°C during aldehyde formation minimizes side reactions .
    Typical Yield Range : 60–75% for intermediate steps; final step yields depend on purification (e.g., column chromatography).

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR , HRMS , and FT-IR is recommended:
  • ¹H NMR : Aromatic protons (δ 7.2–8.6 ppm), azepane methylene (δ 2.5–3.5 ppm), and nitro-group deshielding effects .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₈N₃O₂: calculated 272.1399) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., related indole-thiosemicarbazones) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in anticancer studies?

  • Methodological Answer : SAR studies require systematic modifications:
  • Nitro-group reduction : Replace the nitro group with amino (-NH₂) to assess redox activity .
  • Azepane substitution : Compare azepane with smaller rings (e.g., piperidine) to evaluate steric effects on target binding .
  • Biological assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. For example, 5-nitroindole derivatives showed IC₅₀ values of 10–50 μM in leukemia models .

Q. What strategies resolve contradictions in pharmacological data, such as inconsistent cytotoxicity across studies?

  • Methodological Answer : Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:
  • Standardized protocols : Use identical cell lines, serum concentrations, and incubation times.
  • Metabolic stability tests : Assess degradation in liver microsomes (e.g., CYP450 isoforms) .
  • Dose-response validation : Repeat experiments with ≥3 biological replicates and statistical analysis (e.g., ANOVA) .

Q. How can computational modeling guide the design of this compound derivatives for G-quadruplex DNA targeting?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding to G-quadruplex structures:
  • Ligand preparation : Optimize protonation states at physiological pH (ACD/Labs Percepta) .
  • Binding affinity : Compare ΔG values for telomeric (e.g., HTelo) vs. oncogenic (c-MYC) quadruplexes. Prior studies show indole-carbaldehyde conjugates stabilize c-MYC with ΔG ≈ -9 kcal/mol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.